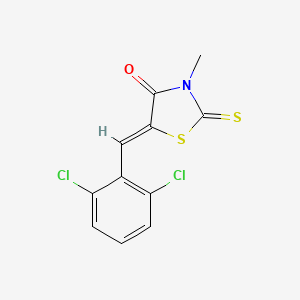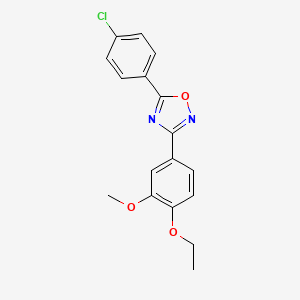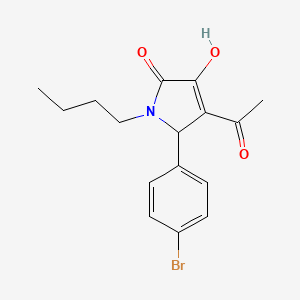![molecular formula C16H13FN2O B4959410 3-{[(3-fluorobenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B4959410.png)
3-{[(3-fluorobenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[(3-fluorobenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one, also known as FLI, is a synthetic compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 3-{[(3-fluorobenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes in the body. One study found that 3-{[(3-fluorobenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one can inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division.
Biochemical and Physiological Effects:
3-{[(3-fluorobenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one has been shown to have a number of biochemical and physiological effects. One study found that 3-{[(3-fluorobenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one can induce apoptosis in cancer cells by activating the caspase pathway. Another study showed that 3-{[(3-fluorobenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one can inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-{[(3-fluorobenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one is that it can be synthesized relatively easily and in large quantities. However, one limitation of 3-{[(3-fluorobenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one is that its mechanism of action is not fully understood, which makes it difficult to predict its effects on different cell types.
Direcciones Futuras
There are many potential future directions for research on 3-{[(3-fluorobenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one. One area of interest is the development of 3-{[(3-fluorobenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one-based drugs for the treatment of cancer and infectious diseases. Another area of interest is the study of 3-{[(3-fluorobenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one's mechanism of action, which could lead to a better understanding of its potential therapeutic applications. Additionally, research could be conducted to optimize the synthesis method for 3-{[(3-fluorobenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one, making it more efficient and cost-effective.
Métodos De Síntesis
The synthesis of 3-{[(3-fluorobenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one is a multi-step process that involves the reaction of 3-fluorobenzaldehyde with ethyl cyanoacetate to form 3-(3-fluorobenzylidene)cyanoacetic acid ethyl ester. This intermediate is then reacted with hydrazine hydrate to yield the final product, 3-{[(3-fluorobenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one.
Aplicaciones Científicas De Investigación
3-{[(3-fluorobenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one has been studied extensively for its potential applications in the field of medicinal chemistry. One study found that 3-{[(3-fluorobenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one has anticancer properties and can induce apoptosis in cancer cells. Another study showed that 3-{[(3-fluorobenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one can inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics.
Propiedades
IUPAC Name |
3-[(3-fluorophenyl)methyliminomethyl]-1H-indol-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O/c17-12-5-3-4-11(8-12)9-18-10-14-13-6-1-2-7-15(13)19-16(14)20/h1-8,10,19-20H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONXWDPKHCUINCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)O)C=NCC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-fluorophenyl)methyliminomethyl]-1H-indol-2-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]-5-methoxyphenol](/img/structure/B4959342.png)
![dimethyl 2-[1-[(4-fluorophenyl)acetyl]-2,2,6-trimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B4959344.png)

![2-(4-bromophenyl)-3-[3-(2,6-dimethoxyphenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B4959361.png)
![N-1,3-benzodioxol-5-yl-3-[5-(2-methyl-3-phenyl-2-propen-1-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B4959364.png)

![3-[(3-fluorobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B4959380.png)
![5-acetyl-N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-thiophenecarboxamide](/img/structure/B4959386.png)


![N-{2-[2-(2,4-dichloro-6-methylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate](/img/structure/B4959416.png)
